molecular formula C8H13NO4 B12113637 (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate

Cat. No.: B12113637
M. Wt: 187.19 g/mol
InChI Key: DEONENFBMPLKOR-UHFFFAOYSA-N
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Description

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate is a chiral compound with significant applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 3 and 4 positions of the pyrrolidine ring. The stereochemistry of the compound is defined by the (3S,4S) configuration, which is crucial for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate typically involves the esterification of pyrrolidine-3,4-dicarboxylic acid. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidine-3,4-dicarboxylic acid.

    Reduction: Pyrrolidine-3,4-dimethanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-Dimethyl pyrrolidine-3,4-dicarboxylate: The enantiomer of the compound with different stereochemistry.

    Pyrrolidine-3,4-dicarboxylic acid diethyl ester: A similar compound with ethyl ester groups instead of methyl ester groups.

    Pyrrolidine-3,4-dicarboxylic acid: The parent compound without esterification.

Uniqueness

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate is unique due to its specific (3S,4S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it valuable in the development of chiral drugs and as a research tool in stereochemistry studies.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

dimethyl pyrrolidine-3,4-dicarboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3

InChI Key

DEONENFBMPLKOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C(=O)OC

Origin of Product

United States

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